1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS No.: 1775460-17-7
Cat. No.: VC7026830
Molecular Formula: C25H27N3O3
Molecular Weight: 417.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775460-17-7 |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.509 |
| IUPAC Name | [1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3 |
| Standard InChI Key | DNIIKHSPAMKJEO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
1-[1-(4-Methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound with a molecular formula of C25H27N3O3 and a molecular weight of 417.51 g/mol . This compound combines a cyclopropane ring with a piperidine moiety and an oxadiazole ring, making it a candidate for various pharmacological applications due to its structural diversity.
Synthesis and Preparation
The synthesis of this compound likely involves multiple steps, starting with the preparation of the cyclopropane ring and the oxadiazole moiety. The cyclopropane ring can be synthesized using various methods, such as the Simmons-Smith reaction, while the oxadiazole ring can be formed through condensation reactions involving hydrazine derivatives. The final compound is obtained by linking these components to the piperidine ring.
Potential Biological Activity
Given its structural components, this compound may exhibit biological activities similar to those of other piperidine and oxadiazole derivatives. These compounds are often explored for their potential as inhibitors or modulators in various biological pathways, including neurotransmitter systems and enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume